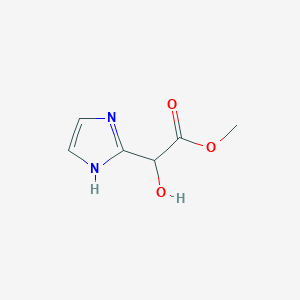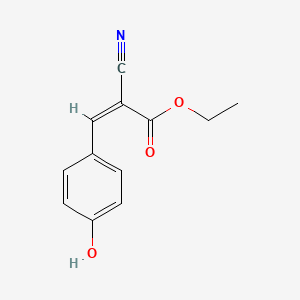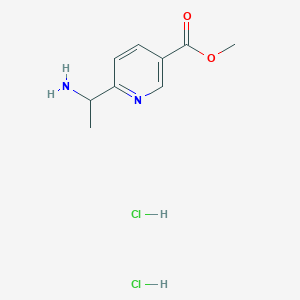![molecular formula C17H18N6O2 B6604178 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid CAS No. 80576-86-9](/img/structure/B6604178.png)
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid
Übersicht
Beschreibung
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid, also known as 4-DAP, is a small molecule that was first synthesized in the early 1990s and has since been studied extensively for its potential use in various scientific applications. 4-DAP is an aromatic compound, and its structure is composed of a six-membered aromatic ring with two nitrogen atoms and a methyl group attached to the ring. 4-DAP has been studied extensively due to its potential use in a variety of scientific research applications.
Wirkmechanismus
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid acts as an agonist of the metabotropic glutamate receptor (mGluR). mGluRs are G-protein coupled receptors that are activated by the neurotransmitter glutamate, and play a role in a variety of physiological processes, including learning and memory. 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid binds to the mGluR and activates it, resulting in the activation of a G-protein complex and the subsequent activation of a variety of intracellular signaling pathways.
Biochemical and Physiological Effects
The activation of the mGluR by 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has a variety of biochemical and physiological effects. The activation of the mGluR by 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has been shown to increase the release of glutamate, which has a variety of effects on the nervous system, including the modulation of synaptic plasticity, which is important for learning and memory. 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has also been shown to modulate the activity of other neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in a variety of physiological processes, including pain perception, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has a number of advantages and limitations for use in lab experiments. One of the advantages of 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid is its high affinity for the mGluR, which makes it an ideal agonist for studying the role of the mGluR in a variety of physiological processes. Additionally, 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has an excellent safety profile, making it a safe and reliable compound for use in lab experiments. However, one of the limitations of 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Given the potential of 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid for use in a variety of scientific research applications, there are a number of potential future directions for its use. One potential future direction for 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid is its use in the study of neurological disorders. 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has been shown to activate the mGluR, which plays a role in a variety of physiological processes, including learning and memory. Thus, 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has potential applications in the study of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid could be used to study the role of the mGluR in a variety of other physiological processes, such as pain perception, anxiety, and addiction. Another potential future direction for 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid is its use as a therapeutic agent. 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has been shown to activate the mGluR, which could potentially be used to modulate the activity of other neurotransmitters, such as dopamine, serotonin, and norepinephrine. Thus, 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid could potentially be used to treat a variety of neurological and psychiatric disorders. Finally, 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid could be used to study the role of the mGluR in a variety of other physiological processes, such as cell migration, inflammation, and immune response.
Synthesemethoden
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid is synthesized using a multi-step process, beginning with the reaction of p-aminobenzonitrile and 2,4-diaminopyridine in the presence of a base such as potassium carbonate. This reaction yields the intermediate product 4-amino-3-methylbenzonitrile, which is then reacted with 2-methylpropionic acid in the presence of an acid catalyst such as sulfuric acid. This reaction yields 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid as the final product.
Wissenschaftliche Forschungsanwendungen
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has been studied extensively for its potential use in a variety of scientific research applications. One of the most widely studied applications of 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid is its use as an agonist of the metabotropic glutamate receptor (mGluR). mGluRs are a family of G-protein coupled receptors that play a role in a variety of physiological processes, including learning and memory. 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has been studied for its ability to activate mGluRs, and thus has potential applications in the study of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has also been studied for its potential use in the study of other physiological processes, such as pain perception, anxiety, and addiction.
Eigenschaften
IUPAC Name |
4-[1-(2,4-diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-17(2,10-5-3-9(4-6-10)15(24)25)7-11-8-20-14-12(21-11)13(18)22-16(19)23-14/h3-6,8H,7H2,1-2H3,(H,24,25)(H4,18,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRJXIGOLYXBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574555 | |
| Record name | 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid | |
CAS RN |
80576-86-9 | |
| Record name | 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-fluoro-5-methylphenoxy)-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]ethan-1-one hydrochloride](/img/structure/B6604097.png)
![ethyl 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate](/img/structure/B6604108.png)



![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B6604132.png)


![1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride](/img/structure/B6604154.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-oxazol-5-yl)propanoic acid](/img/structure/B6604158.png)
![N-{4-[3-(4-chlorophenyl)-7-oxo-2-(trifluoromethyl)-1H,7H-pyrazolo[1,5-a]pyrimidin-5-yl]phenyl}benzamide](/img/structure/B6604161.png)

![methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B6604189.png)
![tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6604196.png)